molecular formula C21H28O5 B046325 Epiprednisolone CAS No. 600-90-8

Epiprednisolone

Cat. No.: B046325
CAS No.: 600-90-8
M. Wt: 360.4 g/mol
InChI Key: OIGNJSKKLXVSLS-MKIDGPAKSA-N
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Description

Epiprednisolone is a synthetic glucocorticoid, a class of steroid hormones that are produced by the adrenal gland. It is known for its potent anti-inflammatory and immunosuppressive properties. This compound is used in the treatment of various conditions such as allergies, inflammatory diseases, autoimmune disorders, and certain types of cancers .

Mechanism of Action

Target of Action

Epiprednisolone, like other corticosteroids, primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of various physiological processes, including immune response and inflammation .

Mode of Action

This compound exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression . The short-term effects of corticosteroids like this compound include decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . These changes in gene expression lead to multiple downstream effects over hours to days .

Biochemical Pathways

This compound affects the arachidonic acid (AA) pathway . It inhibits the synthesis of prostaglandins, which are key mediators of inflammation . This action results in reduced inflammation and immune response .

Pharmacokinetics

The pharmacokinetics of this compound are complex . Prednisolone, the active drug moiety of this compound, exhibits concentration-dependent non-linear pharmacokinetics . Dose dependency disappears when free (unbound) prednisolone is measured . The half-life of prednisolone is approximately 2.1-3.5 hours .

Result of Action

The primary result of this compound’s action is the reduction of inflammation and immune response . This makes it effective in treating a variety of conditions, including endocrine, rheumatic, and hematologic disorders; collagen, dermatologic, ophthalmic, respiratory, and gastrointestinal diseases; allergic and edematous states; and some cancers .

Action Environment

The action of this compound can be influenced by various environmental factors, including the presence of other medications . For example, ephedrine may increase the excretion rate of this compound, potentially reducing its serum level and efficacy . Therefore, the patient’s overall medication regimen and health status can significantly impact the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Epiprednisolone interacts with various enzymes, proteins, and other biomolecules. It binds to the glucocorticoid receptor, mediating changes in gene expression that lead to multiple downstream effects over hours to days . The nature of these interactions is complex and involves both activation and inhibition of various biochemical pathways.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it suppresses the multiple inflammatory genes that are activated in certain conditions .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It binds to the glucocorticoid receptor, leading to changes in gene expression . This binding can result in the activation or inhibition of enzymes, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Studies have shown that it exhibits concentration-dependent non-linear pharmacokinetics when parameters are measured with reference to total drug concentration

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. While specific studies on this compound are limited, related glucocorticoids have been shown to have dose-dependent effects, with threshold effects observed in these studies . High doses can lead to toxic or adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . For instance, it shares metabolic (CYP3A) and transporter (P-gp) pathways with certain drugs .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters and binding proteins, and can affect its localization or accumulation

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are complex and multifaceted. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles

Preparation Methods

Synthetic Routes and Reaction Conditions: Epiprednisolone is synthesized from hydrocortisone through a series of chemical reactions. The process involves the oxidation of hydrocortisone to prednisolone, followed by the epimerization of prednisolone to this compound. The reaction conditions typically include the use of oxidizing agents such as chromium trioxide and solvents like acetone .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) to ensure the purity of the final product. The process is optimized to achieve high yields and minimize impurities .

Chemical Reactions Analysis

Types of Reactions: Epiprednisolone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which are used in different pharmaceutical formulations .

Comparison with Similar Compounds

Uniqueness: Epiprednisolone is unique in its specific epimerization, which enhances its anti-inflammatory and immunosuppressive properties compared to other glucocorticoids. This makes it particularly effective in the treatment of certain inflammatory and autoimmune conditions .

Properties

IUPAC Name

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIGNJSKKLXVSLS-MKIDGPAKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

600-90-8
Record name (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of using Mycobacterium globiforme 193 in epiprednisolone production?

A1: Mycobacterium globiforme 193 plays a crucial role in the 1,2-dehydration of epihydrocortisone or its 21-acetate, leading to the formation of this compound or its 21-acetate, respectively [, ]. This microbial transformation offers a potential alternative to traditional chemical synthesis methods.

Q2: What is the advantage of using a microcrystalline suspension of epihydrocortisone or its 21-acetate in this process?

A2: The research highlights the use of a microcrystalline suspension of the substrate (epihydrocortisone or its 21-acetate) at a high concentration (25-100 g/liter medium) [, ]. This approach is likely chosen to maximize substrate availability for the Mycobacterium globiforme 193 culture, potentially leading to higher production efficiency of this compound.

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